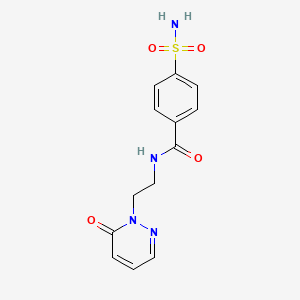
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide is a complex organic compound that features a pyridazine ring fused with a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyridazine ring, followed by the introduction of the ethyl linker and the benzamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Applications De Recherche Scientifique
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-aminobenzamide
- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide
Uniqueness
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable scaffold for further modifications and applications.
Propriétés
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c14-22(20,21)11-5-3-10(4-6-11)13(19)15-8-9-17-12(18)2-1-7-16-17/h1-7H,8-9H2,(H,15,19)(H2,14,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVIWLCUUBGQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
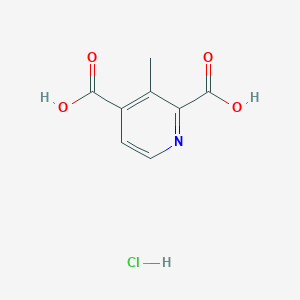
![1-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B2960928.png)
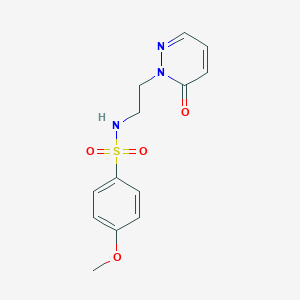
![4-(benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2960931.png)
![1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/new.no-structure.jpg)
![Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2960934.png)
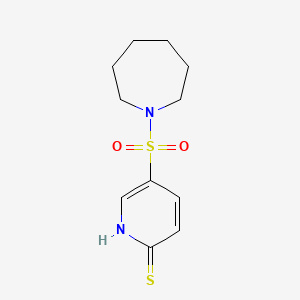
![3-(2-fluorophenyl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide](/img/structure/B2960937.png)

![Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2960939.png)
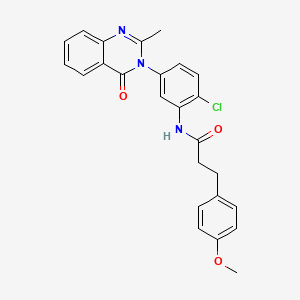
![2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol](/img/structure/B2960941.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2960942.png)
![(Z)-methyl 2-(6-chloro-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2960943.png)
